molecular formula C21H19BrFN3O6 B11478923 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11478923
M. Wt: 508.3 g/mol
InChI Key: YKHKXJRRXBHSCC-OPVMPGTRSA-N
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Description

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromine atom, and a fluorophenyl group

Preparation Methods

The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This is followed by the introduction of the bromine and fluorophenyl groups through various organic reactions such as halogenation and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzodioxole ring and the fluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(2-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 5-Bromo-1,3-benzodioxole

These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each unique in its applications and reactivity.

Properties

Molecular Formula

C21H19BrFN3O6

Molecular Weight

508.3 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-(2-fluorophenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19BrFN3O6/c1-28-17-13(16(22)18(29-2)20-19(17)30-10-31-20)7-12-8-15(26-32-12)21(27)25-24-9-11-5-3-4-6-14(11)23/h3-6,9,12H,7-8,10H2,1-2H3,(H,25,27)/b24-9-

InChI Key

YKHKXJRRXBHSCC-OPVMPGTRSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)N/N=C\C4=CC=CC=C4F

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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